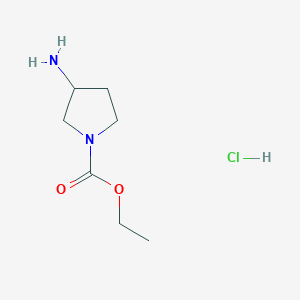

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Beschreibung

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-derived compound featuring an ethyl ester group at the 1-position and a primary amine at the 3-position, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt. Pyrrolidine derivatives are widely used in medicinal chemistry as scaffolds for drug design, particularly in targeting central nervous system (CNS) disorders and protease inhibitors .

Eigenschaften

IUPAC Name |

ethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPACDHTCLWSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-68-1 | |

| Record name | ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-1-carboxylate with hydrochloric acid. One common method includes the following steps:

Starting Material: Ethyl 3-aminopyrrolidine-1-carboxylate.

Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and then hydrochloric acid is added to the solution.

Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.

Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The carboxylate group can react with other functional groups to form amides, esters, or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Condensation Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives.

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Condensation: Formation of amides, esters, or other condensation products.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various substitution reactions, leading to the formation of diverse pyrrolidine derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| Substitution | Various substituted pyrrolidines | Utilized to modify functional groups |

| Reduction | Amine derivatives | Can be reduced to yield secondary or tertiary amines |

| Hydrolysis | Carboxylic acids and amines | Hydrolysis can yield useful byproducts |

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound has potential applications in drug development, particularly as an anti-inflammatory agent. Studies have shown that it may inhibit protein denaturation, a key factor in inflammatory responses, suggesting its utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study investigated the compound's effect on inflammation markers in vitro. Results demonstrated a significant reduction in cytokine levels when treated with this compound compared to control groups. This suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

This compound is crucial in synthesizing various pharmaceutical compounds, particularly those targeting chemokine receptors. These receptors are involved in immune responses and inflammation, making the compound a candidate for developing new drugs aimed at modulating these pathways.

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Action | References |

|---|---|---|

| Vinylpyrrolidinone-cephalosporin | Antibacterial | |

| Chemokine receptor modulators | Anti-inflammatory |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized for producing fine chemicals and specialty materials. Its ability to act as a versatile building block makes it valuable in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate group can participate in coordination with metal ions or other functional groups.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Ester Groups

Key Comparisons:

| Compound Name | Ester Group | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl 3-aminopyrrolidine-1-carboxylate HCl | Ethyl | 222.71 g/mol | High aqueous solubility, moderate lipophilicity |

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate HCl | tert-Butyl | 222.71 g/mol | Increased steric bulk, reduced solubility, enhanced metabolic stability |

| Benzyl 3-aminopyrrolidine-1-carboxylate HCl | Benzyl | 270.76 g/mol | High lipophilicity, potential for π-π interactions |

- Ethyl vs. tert-Butyl (): The ethyl group offers a balance between solubility and steric hindrance, while the tert-butyl group in analogs like (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate HCl provides greater steric protection against enzymatic degradation but reduces aqueous solubility.

- Ethyl vs. Benzyl (): Benzyl-containing analogs (e.g., (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl) exhibit higher lipophilicity, improving membrane permeability but limiting solubility in polar solvents.

Functional Group Modifications

Amine and Hydroxyl Derivatives:

| Compound Name | Functional Group | Impact on Properties |

|---|---|---|

| Ethyl 3-aminopyrrolidine-1-carboxylate HCl | Primary amine | High reactivity, salt formation, basicity (pKa ~9-10) |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl | Reduced basicity, increased hydrogen-bonding capacity |

| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | Aminomethyl | Enhanced basicity, dual amine functionality |

Salt Forms and Solubility

- Hydrochloride Salts (): The hydrochloride salt of Ethyl 3-aminopyrrolidine-1-carboxylate significantly improves water solubility compared to its free base, a critical factor for bioavailability in drug formulations.

- Free Bases vs. Salts (): Non-salt analogs (e.g., Ethyl 3-aminopyrrolidine-1-carboxylate free base) are less stable and more challenging to handle, as noted by discontinuation of some commercial products .

Biologische Aktivität

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 175.64 g/mol

This compound typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. For example, it can inhibit specific proteases and other enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : Ethyl 3-aminopyrrolidine-1-carboxylate acts as a ligand for certain receptors, modulating their activity. This interaction can influence neurotransmitter systems and has implications for neuropharmacology.

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro experiments.

- Cell Proliferation and Apoptosis :

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities

Case Study 1: Cancer Treatment Potential

A recent study focused on the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 72 hours of treatment. Apoptosis was confirmed through caspase activation assays, indicating that this compound could be a candidate for further development as an anti-cancer agent .

Case Study 2: Neuropharmacological Applications

Another investigation explored the neuropharmacological properties of the compound, particularly its interaction with serotonin receptors. This compound was shown to enhance serotonin signaling pathways, suggesting potential applications in treating mood disorders .

Q & A

Q. Optimization Tips :

- Use catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Maintain temperatures below 0°C during coupling to minimize racemization.

- Monitor reaction progress via TLC (silica gel, eluent: 5% MeOH in CH₂Cl₂) .

How can researchers resolve discrepancies between theoretical and observed molecular weights in mass spectrometry analysis?

Advanced Research Question

Discrepancies may arise from:

- Adduct Formation : Sodium ([M+Na]⁺) or potassium adducts in ESI-MS. Use high-resolution MS (HRMS) to distinguish isotopic patterns .

- Impurities : Co-eluting byproducts (e.g., unreacted starting materials). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- Hydrochloride Contribution : The HCl counterion may not ionize in MS. Calculate the neutral mass (subtract 36.46 Da for HCl) .

Q. Methodological Validation :

- Cross-validate with ¹H/¹³C NMR to confirm molecular integrity (e.g., δ 1.2 ppm for ethyl ester protons) .

What analytical techniques are most effective for confirming purity and structural integrity?

Basic Research Question

What strategies mitigate racemization during synthesis of stereoisomerically pure compound?

Advanced Research Question

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemical control .

- Low-Temperature Coupling : Perform esterification at –20°C to reduce base-catalyzed racemization .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10) .

- Circular Dichroism (CD) : Verify optical activity post-synthesis .

Critical Note : Racemization often occurs during deprotection. Use mild acidic conditions (e.g., 4M HCl in dioxane, 2h) .

What are the critical safety considerations for handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. First Aid :

- Skin contact: Rinse with water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if persistent irritation occurs .

How can computational modeling aid in predicting reactivity or stability?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine group) .

- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers (e.g., PBS) to guide formulation .

- pKa Prediction : Tools like MarvinSketch estimate protonation states (amine pKa ~8.5) for reaction planning .

Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm) .

How do researchers address conflicting purity results between HPLC and elemental analysis?

Advanced Research Question

- HPLC Limitations : May miss non-UV-active impurities (e.g., inorganic salts). Combine with charged aerosol detection (CAD) .

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values (e.g., C: 43.1%, H: 7.2%, N: 11.3%) .

- Thermogravimetric Analysis (TGA) : Confirm hydrate or solvent content (weight loss < 1% at 120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.